RX-37

Epigenetics Bromodomain inhibition Binding affinity

RX-37 is a γ-carboline-based BET inhibitor with a unique selectivity profile (Kd ≥10,000 nM for most non-BET bromodomains) and superior cellular potency in MLL1-rearranged leukemia models (IC50=20 nM in MV4;11). Its distinct BD1/BD2 binding ratio (Ki=24.7/12.2 nM) enables domain-specific functional studies. Backed by a 1.4 Å co-crystal structure with BRD4 BD2, it serves as a reference standard for assay validation and structure-guided optimization. Ideal for researchers demanding precise target engagement data.

Molecular Formula C24H23N5O2
Molecular Weight 413.481
CAS No. 1627715-60-9
Cat. No. B610613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRX-37
CAS1627715-60-9
SynonymsRX-37;  RX 37;  RX37.
Molecular FormulaC24H23N5O2
Molecular Weight413.481
Structural Identifiers
SMILESCOC1=C(C2=C(C)ON=C2C)C=C(NC3=C4C(C5=C(C)NN=C5C6CC6)=NC=C3)C4=C1
InChIInChI=1S/C24H23N5O2/c1-11-21(23(28-27-11)14-5-6-14)24-22-15-10-19(30-4)16(20-12(2)29-31-13(20)3)9-18(15)26-17(22)7-8-25-24/h7-10,14,26H,5-6H2,1-4H3,(H,27,28)
InChIKeyWHDUHJYPRJXLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RX-37 (CAS 1627715-60-9) as a Selective γ-Carboline BET Bromodomain Inhibitor for Cancer Research Procurement


RX-37 (CAS 1627715-60-9) is a small-molecule γ-carboline-based BET bromodomain inhibitor with the molecular formula C24H23N5O2 and a molecular weight of 413.47 g/mol . It is the most potent compound from a structure-based design campaign, exhibiting high binding affinity for BRD2, BRD3, and BRD4 bromodomains and pronounced selectivity over non-BET bromodomain proteins [1]. The compound is primarily utilized as a chemical probe in epigenetic and oncology research.

RX-37 (CAS 1627715-60-9) Procurement: Why BET Inhibitor Interchangeability Is Unsupported by Comparative Data


BET bromodomain inhibitors vary substantially in their selectivity profiles, cellular potency, and structural scaffolds, precluding simple interchange in research protocols [1]. Unlike pan-BET inhibitors that often exhibit off-target activity on CREBBP or other bromodomains, RX-37 demonstrates a unique selectivity fingerprint with a defined window over non-BET proteins . Substituting RX-37 with another BET inhibitor without direct comparative validation risks altering experimental outcomes due to differences in binding kinetics, cellular specificity, and target engagement.

RX-37 (CAS 1627715-60-9) Quantitative Differentiation Data vs. Benchmark BET Inhibitors (JQ1, I-BET762, I-BET151)


RX-37 Exhibits Sub-25 nM Binding Affinity (Ki) to BRD4 Bromodomains with Direct Head-to-Head Data Against JQ1, I-BET762, and I-BET151

In fluorescence polarization competitive binding assays, RX-37 (compound 18) displayed Ki values of 24.7 ± 1.0 nM for BRD4 BD1 and 12.2 ± 1.6 nM for BRD4 BD2 [1]. Compared to reference inhibitors JQ1 (1: 7.6 ± 0.4 nM BD1; 10.7 ± 1.1 nM BD2), I-BET762 (2: 38.8 ± 5.0 nM BD1; 32.3 ± 3.8 nM BD2), and I-BET151 (3: 9.0 ± 2.9 nM BD1; 74.8 ± 8.6 nM BD2) tested in parallel, RX-37 provides a distinct potency profile that is not simply interchangeable [1].

Epigenetics Bromodomain inhibition Binding affinity

RX-37 Achieves IC50 = 20 nM in MV4;11 Acute Leukemia Cells: Head-to-Head Cellular Potency Comparison vs. JQ1, I-BET762, and I-BET151

In cell viability assays using the MLL1-rearranged MV4;11 acute leukemia cell line, RX-37 (compound 18) demonstrated an IC50 of 20 ± 9 nM [1]. When tested in the same experimental system, reference inhibitors JQ1 (1), I-BET762 (2), and I-BET151 (3) yielded IC50 values of 24 ± 19 nM, 93 ± 45 nM, and 162 ± 112 nM, respectively [1]. RX-37 is numerically the most potent inhibitor in this panel, with a 1.2-fold, 4.7-fold, and 8.1-fold improvement in potency over JQ1, I-BET762, and I-BET151, respectively.

Oncology Acute leukemia Cell viability

RX-37 Displays a Distinct Selectivity Fingerprint: Quantitative Kd Comparison for Non-BET Bromodomain CREBBP vs. JQ1 and I-BET762

Using Bio-Layer Interferometry (BLI), the binding selectivity of RX-37 (compound 18) was evaluated against nine non-BET bromodomain-containing proteins [1]. RX-37 exhibited a Kd of 670 nM for CREBBP, whereas JQ1 (1) showed negligible binding (Kd >10,000 nM) and I-BET762 (2) displayed an intermediate Kd of 3,084 nM [1]. For all other tested non-BET bromodomains (ATAD2A, ATAD2B, TRIM24, BAZ2B, MLL1, TAF1B2, BRG1, PB1BR5), RX-37 demonstrated Kd values ≥10,000 nM, confirming a clean selectivity profile [1].

Selectivity profiling Off-target assessment Bromodomain

RX-37 Demonstrates >100-Fold Cellular Selectivity for MLL1-Rearranged Leukemia Cells Over BCR-ABL-Driven Cells, Superior to JQ1 and I-BET151

RX-37 (compound 18) showed an IC50 >2,000 nM in the K562 chronic myeloid leukemia cell line (BCR-ABL fusion, MLL1 wild-type) compared to an IC50 of 20 ± 9 nM in MLL1-rearranged MV4;11 cells, yielding a >100-fold selectivity window [1]. In parallel testing, JQ1 (1) and I-BET151 (3) exhibited IC50 values >2,000 nM in K562 cells, but with less favorable selectivity windows relative to their MV4;11 potencies: JQ1 (24 nM MV4;11 vs. >2,000 nM K562; ~83-fold window) and I-BET151 (162 nM MV4;11 vs. >2,000 nM K562; ~12-fold window) [1]. RX-37 provides the widest quantitative differentiation between MLL1-rearranged and non-rearranged leukemia contexts.

Cellular selectivity Leukemia models MLL1 fusion

RX-37 (CAS 1627715-60-9) Evidence-Based Research and Procurement Application Scenarios


Probing MLL1-Rearranged Acute Leukemia Biology

Given its IC50 of 20 nM in MV4;11 cells and >100-fold selectivity over K562 BCR-ABL cells, RX-37 is ideally suited for studies dissecting BET-dependent transcriptional addiction in MLL1-fusion acute leukemias [1]. The compound's superior cellular potency compared to JQ1, I-BET762, and I-BET151 in this context makes it the preferred chemical probe for target validation and mechanism-of-action studies in MLL1-rearranged models [1].

Structure-Based Drug Design and Lead Optimization

The 1.4 Å resolution co-crystal structure of RX-37 bound to BRD4 BD2 provides a high-resolution template for structure-guided optimization of γ-carboline-based BET inhibitors [1]. Medicinal chemistry teams seeking to develop next-generation BET inhibitors with improved selectivity or pharmacokinetic properties can leverage this structural data to design focused libraries [1].

Epigenetic Selectivity Profiling and Off-Target Assessment

RX-37's defined selectivity profile, characterized by a Kd of 670 nM for CREBBP and Kd values ≥10,000 nM for eight other non-BET bromodomains, establishes it as a reference compound for benchmarking BET inhibitor specificity in bromodomain-wide profiling panels [1]. Researchers requiring a BET inhibitor with minimal off-target bromodomain engagement outside of CREBBP should prioritize RX-37 over less selective alternatives such as I-BET762 (Kd = 3,084 nM for CREBBP) [1].

Differential BRD4 BD1/BD2 Functional Studies

With Ki values of 24.7 nM (BD1) and 12.2 nM (BD2) for BRD4, RX-37 offers a distinct BD1/BD2 potency ratio compared to JQ1 (BD1: 7.6 nM; BD2: 10.7 nM) and I-BET151 (BD1: 9.0 nM; BD2: 74.8 nM) [1]. This differential binding profile enables researchers to interrogate the relative contribution of individual bromodomains to BET protein function, a critical consideration for studies aiming to decouple BD1- and BD2-dependent transcriptional outputs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RX-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.